molecular formula C18H16ClN3OS2 B2654390 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 941982-01-0

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B2654390
CAS RN: 941982-01-0
M. Wt: 389.92
InChI Key: BPIPPIKRIMOKJP-UHFFFAOYSA-N
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Description

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique properties make it an attractive candidate for further research.

Scientific Research Applications

Medicinal Chemistry Applications

Acyl-CoACholesterol O-Acyltransferase-1 Inhibitors

Compounds structurally related to 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide have been explored for their potential as inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), a target for the treatment of diseases involving ACAT-1 overexpression. For instance, Shibuya et al. (2018) identified an aqueous-soluble potent inhibitor of ACAT-1, highlighting the compound's enhanced solubility and oral absorption, which could be beneficial for the treatment of incurable diseases related to ACAT-1 overexpression (Shibuya et al., 2018).

Phosphoinositide 3-Kinase/mammalian target of Rapamycin (PI3K/mTOR) Inhibitors

Stec et al. (2011) discussed the structure-activity relationships of dual inhibitors of PI3Kα and mTOR, mentioning compounds with similar structures and their modifications to improve metabolic stability. This research outlines the critical role these compounds play in developing targeted cancer therapies (Stec et al., 2011).

Antitumor and Antioxidant Evaluation

Compounds related to the chemical structure of interest have been synthesized and evaluated for their antitumor and antioxidant activities. Hamama et al. (2013) conducted a study on the synthesis of new N-substituted-2-amino-1,3,4-thiadiazoles and evaluated their cytotoxicity and antioxidant activities, indicating promising results for some compounds. This study exemplifies the potential of these compounds in developing new antitumor and antioxidant agents (Hamama et al., 2013).

properties

IUPAC Name

2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS2/c19-14-6-4-13(5-7-14)11-24-18-22-16(12-25-18)9-17(23)21-10-15-3-1-2-8-20-15/h1-8,12H,9-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIPPIKRIMOKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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